molecular formula C18H17ClN4O B12496123 1-(4-aminobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide

1-(4-aminobenzyl)-N-(3-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B12496123
M. Wt: 340.8 g/mol
InChI Key: JRXMNQKNSKVKRA-UHFFFAOYSA-N
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Description

1-[(4-aminophenyl)methyl]-N-(3-chloro-2-methylphenyl)imidazole-4-carboxamide is a synthetic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-aminophenyl)methyl]-N-(3-chloro-2-methylphenyl)imidazole-4-carboxamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aminophenyl group: This step involves the reaction of the imidazole derivative with a suitable aminophenyl compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Chlorination and methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-aminophenyl)methyl]-N-(3-chloro-2-methylphenyl)imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-[(4-aminophenyl)methyl]-N-(3-chloro-2-methylphenyl)imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-aminophenyl)methyl]-N-(3-chloro-2-methylphenyl)imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-aminophenyl)methyl]-N-(3-chlorophenyl)imidazole-4-carboxamide
  • 1-[(4-aminophenyl)methyl]-N-(2-methylphenyl)imidazole-4-carboxamide
  • 1-[(4-aminophenyl)methyl]-N-(3-chloro-4-methylphenyl)imidazole-4-carboxamide

Uniqueness

1-[(4-aminophenyl)methyl]-N-(3-chloro-2-methylphenyl)imidazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and methyl groups on the phenyl ring can enhance its binding affinity to certain targets and improve its stability under various conditions.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-[(4-aminophenyl)methyl]-N-(3-chloro-2-methylphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-12-15(19)3-2-4-16(12)22-18(24)17-10-23(11-21-17)9-13-5-7-14(20)8-6-13/h2-8,10-11H,9,20H2,1H3,(H,22,24)

InChI Key

JRXMNQKNSKVKRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N

Origin of Product

United States

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